molecular formula C18H22BrN3O B8300174 6'-Bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine

6'-Bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine

Cat. No. B8300174
M. Wt: 376.3 g/mol
InChI Key: NYMXIKPEDWDOQL-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

6′-Bromo-4-methoxy-5″-methyl-3′H-dispiro[cyclohexane-1,2′-indene-1′,2″-imidazole]-4″(3″H)-thione (Example 19 Step 3, 0.936 g, 2.38 mmol) was taken up in ammonia (7M in MeOH, 10 mL, 70.00 mmol) and the resulting mixture was bubbled with argon and then heated in the microwave reactor at 120° C. for 1 h. The solvent was evaporated. Ammonia (7M in MeOH, 6 mL, 42 mmol) was added and the reaction was bubbled with argon and heated again using MW for 60 min at 120° C. The solvent was evaporated and ammonia (7M in MeOH, 10 mL, 70 mmol) was added. The reaction was bubbled with argon and then heated using MW for 2 h at 120° C. The solvent was evaporated and ammonia (7M in MeOH, 15 mL, 105 mmol) was added and the reaction was heated again for 2 h at 120° C. The solvent was evaporated and ammonia (7M in MeOH, 15 mL, 105 mmol) was added and the reaction was heated again for 2 h at 120° C. The solvent was evaporated and ammonia (7M in MeOH, 20 mL, 140 mmol) was added. The reaction was heated again using MW for 1 h at 120° C. The solvent was evaporated and the resulting residue was taken up in DCM (60 mL) and brine (×2) and poured into a phase separator. The organic phase was dried with MgSO4, filtered and evaporated to give the title compound (0.736 g, 82% yield) as a mixture of isomers: 1H NMR (500 MHz, CDCl3) δ ppm 1.09 (td, 1 H), 1.27-1.49 (m, 3 H), 1.62-1.74 (m, 2 H), 1.93-2.01 (m, 2 H), 2.37 (s, 3 H), 3.04-3.18 (m, 3 H), 3.34 (s, 3 H), 6.90 (d, 1 H), 7.20 (d, 1 H), 7.38 (dd, 1 H); MS (MM-ES+APCI)+m/z 376 [M+H]+.
Name
6′-Bromo-4-methoxy-5″-methyl-3′H-dispiro[cyclohexane-1,2′-indene-1′,2″-imidazole]-4″(3″H)-thione
Quantity
0.936 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:23]=[C:22]2[C:5]([CH2:6][C:7]3([C:15]42[NH:19][C:18](=S)[C:17]([CH3:21])=[N:16]4)[CH2:12][CH2:11][CH:10]([O:13][CH3:14])[CH2:9][CH2:8]3)=[CH:4][CH:3]=1.[NH3:24]>>[Br:1][C:2]1[CH:23]=[C:22]2[C:5]([CH2:6][C:7]3([C:15]42[N:19]=[C:18]([NH2:24])[C:17]([CH3:21])=[N:16]4)[CH2:12][CH2:11][CH:10]([O:13][CH3:14])[CH2:9][CH2:8]3)=[CH:4][CH:3]=1

Inputs

Step One
Name
6′-Bromo-4-methoxy-5″-methyl-3′H-dispiro[cyclohexane-1,2′-indene-1′,2″-imidazole]-4″(3″H)-thione
Quantity
0.936 g
Type
reactant
Smiles
BrC1=CC=C2CC3(CCC(CC3)OC)C3(N=C(C(N3)=S)C)C2=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
N
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
N
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was bubbled with argon
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the reaction was bubbled with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated again using MW for 60 min at 120° C
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The reaction was bubbled with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 120° C
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated again for 2 h at 120° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated again for 2 h at 120° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated again using MW for 1 h at 120° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
brine (×2) and poured into a phase separator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CC3(CCC(CC3)OC)C3(N=C(C(=N3)N)C)C2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.736 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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